molecular formula C8H12N2O B1651532 2-Methoxy-1-pyridin-4-ylethanamine CAS No. 1270569-51-1

2-Methoxy-1-pyridin-4-ylethanamine

Cat. No.: B1651532
CAS No.: 1270569-51-1
M. Wt: 152.19
InChI Key: WPAZIGDNUANDSC-UHFFFAOYSA-N
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Description

2-Methoxy-1-pyridin-4-ylethanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-pyridin-4-ylethanamine typically involves the reaction of 4-pyridinecarboxaldehyde with methoxyamine hydrochloride, followed by reduction with sodium borohydride. The reaction conditions generally include:

  • Step 1: Formation of Oxime

      Reagents: 4-pyridinecarboxaldehyde, methoxyamine hydrochloride

      Conditions: Solvent (e.g., ethanol), room temperature

      :

      Reaction: C6H4NCHO+CH3ONH2HClC6H4NCH=NOCH3\text{C}_6\text{H}_4\text{NCHO} + \text{CH}_3\text{ONH}_2 \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_4\text{NCH}=\text{NOCH}_3 C6​H4​NCHO+CH3​ONH2​⋅HCl→C6​H4​NCH=NOCH3​

  • Step 2: Reduction of Oxime

      Reagents: Sodium borohydride (NaBH4)

      Conditions: Solvent (e.g., methanol), room temperature

      :

      Reaction: C6H4NCH=NOCH3+NaBH4C6H4NCH2CH2NH2OCH3\text{C}_6\text{H}_4\text{NCH}=\text{NOCH}_3 + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_4\text{NCH}_2\text{CH}_2\text{NH}_2\text{OCH}_3 C6​H4​NCH=NOCH3​+NaBH4​→C6​H4​NCH2​CH2​NH2​OCH3​

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-pyridin-4-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-1-pyridin-4-ylethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-pyridin-4-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A similar compound with a methoxy group at the 2-position of the pyridine ring.

    4-Methoxypyridine: Another isomer with the methoxy group at the 4-position.

    2-Methoxy-1-pyridin-3-ylethanamine: A structural isomer with the amine group at the 3-position.

Uniqueness

2-Methoxy-1-pyridin-4-ylethanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of novel compounds with targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

2-methoxy-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAZIGDNUANDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272230
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270569-51-1
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanamine, α-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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